2-amino-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
CAS No.: 638139-08-9
Cat. No.: VC6448333
Molecular Formula: C19H19N3O3S
Molecular Weight: 369.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 638139-08-9 |
|---|---|
| Molecular Formula | C19H19N3O3S |
| Molecular Weight | 369.44 |
| IUPAC Name | 2-amino-7-methyl-5-oxo-6-(oxolan-2-ylmethyl)-4-thiophen-2-yl-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C19H19N3O3S/c1-11-8-14-17(19(23)22(11)10-12-4-2-6-24-12)16(15-5-3-7-26-15)13(9-20)18(21)25-14/h3,5,7-8,12,16H,2,4,6,10,21H2,1H3 |
| Standard InChI Key | HEIMWOLXZMZGBF-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CS3)C(=O)N1CC4CCCO4 |
Introduction
2-amino-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a pyrano[3,2-c]pyridine core, which is a common structural motif in various pharmacologically active molecules. The presence of functional groups such as amino, carbonitrile, and thiophene suggests a variety of pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions that require careful selection of reagents and conditions to construct its complex structure. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are used to confirm the arrangement of atoms and functional groups in the final product. The synthesis process may involve various methodologies, including the use of commercially available starting materials and reagents.
Biological Activities
Research indicates that this compound may exhibit several biological activities:
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Anticancer Activity: Preliminary studies suggest that it may demonstrate cytotoxic effects against various cancer cell lines. For instance, in vitro assays have shown its potential to inhibit the growth of certain cancer cells, indicating its role as a possible anticancer agent.
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Anti-inflammatory Properties: Similar compounds with pyrano derivatives have been documented to possess anti-inflammatory effects. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
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Neuroprotective Effects: There is emerging evidence that compounds with similar structures exhibit neuroprotective properties. This could be attributed to their ability to modulate neurotransmitter systems or protect neuronal cells from oxidative stress.
Research Findings and Case Studies
Several studies have explored the biological activity of related compounds, highlighting the importance of structural similarities to known pharmacophores in medicinal chemistry. The exact mechanism of action for this compound is not fully elucidated but is hypothesized to involve interaction with specific biological targets such as enzymes or receptors involved in cancer progression and inflammation.
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